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Compound Name:
carbonitrile

Cat. No.: B1602028

Introduction

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming
the core of numerous compounds with a wide array of biological activities.[1][2][3][4] This
bicyclic structure, consisting of a benzene ring fused to a thiazole ring, offers a unique
combination of aromaticity, rigidity, and the presence of electron-rich nitrogen and sulfur
heteroatoms, making it an excellent pharmacophore for interacting with various biological
targets.[5] Derivatives of benzothiazole have been extensively explored and have shown
promise as anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant,
antitubercular, and antidiabetic agents.[1][2][3] The versatility of the benzothiazole nucleus
allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and
physicochemical properties to optimize potency and selectivity for specific biological targets.

This document focuses on a specific, less-explored derivative: 2-Methylbenzo[d]thiazole-5-
carbonitrile. With a methyl group at the 2-position and a cyano group at the 5-position, this
compound presents an interesting profile for further investigation in drug discovery. The methyl
group can contribute to hydrophobic interactions in a target's binding pocket, while the cyano
group, a potent electron-withdrawing group and hydrogen bond acceptor, can significantly
influence the molecule's electronic distribution and binding capabilities. While direct and
extensive research on this specific molecule is nascent, by examining its structural analogs and
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the broader benzothiazole class, we can delineate promising avenues for its application and
provide robust protocols for its synthesis and evaluation.

Physicochemical Properties of 2-Methylbenzo[d]thiazole-5-carbonitrile

A foundational understanding of a compound's physical and chemical properties is critical for its
application in medicinal chemistry, influencing aspects from synthetic strategy to formulation.

Property Value Source

Molecular Formula CoHeN2S PubChem][6]
Molecular Weight 174.22 g/mol PubChem][6]
IUPAC Name 2-meth.yljl,3-benzothiazole-5- PubChem[e]

carbonitrile

CAS Number 90418-93-2 PubChem][6]
Predicted LogP 2.5 PubChem][6]
Hydrogen Bond Donors 0 PubChem][6]
Hydrogen Bond Acceptors 2 PubChem|6]

PART 1: Potential Therapeutic Applications &
Rationale

Based on the activities of structurally related benzothiazoles, we can hypothesize several key
therapeutic areas where 2-Methylbenzo[d]thiazole-5-carbonitrile could be a valuable lead
compound.

As a Scaffold for Novel Antitubercular Agents

Scientific Rationale: Tuberculosis remains a significant global health threat, with a pressing
need for new drugs to combat multidrug-resistant strains.[7] The benzothiazole nucleus is a
well-established pharmacophore in the development of antitubercular agents.[8][9] Notably, the
positional isomer, 2-Methylbenzo[d]thiazole-6-carbonitrile, has demonstrated significant
inhibitory effects against Mycobacterium tuberculosis.[8] It is plausible that the 5-carbonitrile
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isomer could exhibit similar or enhanced activity. The mechanism of action for many
antitubercular benzothiazoles involves the inhibition of essential mycobacterial enzymes.

Hypothesized Mechanism of Action: One potential target is the enzyme DprE1l
(Decaprenylphosphoryl-B-D-ribose 2'-epimerase), which is crucial for the synthesis of the
mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial
death. The nitrile group of 2-Methylbenzo[d]thiazole-5-carbonitrile could potentially form key
interactions within the active site of such enzymes.

As a Potential Monoamine Oxidase (MAO) Inhibitor for
Neurodegenerative Diseases

Scientific Rationale: Monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, are
critical in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the
treatment of Parkinson's disease and depression.[10][11] Recent studies have highlighted that
2-methylbenzothiazole derivatives substituted at the 5- and 6-positions can be potent and
selective MAO-B inhibitors.[10] For instance, derivatives with a 4-nitrobenzyl moiety at these
positions have shown ICso values in the nanomolar range for MAO-B.[10] The electronic
properties of the cyano group at the 5-position could mimic or enhance the interactions seen
with other electron-withdrawing groups, making 2-Methylbenzo[d]thiazole-5-carbonitrile a
compelling candidate for investigation as a MAO inhibitor.

Hypothesized Mechanism of Action: The benzothiazole ring system can interact with the active
site of MAO enzymes. The selectivity for MAO-B is often driven by the nature and position of
substituents. The 5-carbonitrile group could orient the molecule within the hydrophobic active
site of MAO-B, potentially forming interactions with key residues and preventing the breakdown
of dopamine.

PART 2: Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 2-
Methylbenzo[d]thiazole-5-carbonitrile.

Protocol 1: Synthesis of 2-Methylbenzo[d]thiazole-5-
carbonitrile
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This protocol is a proposed multi-step synthesis, as a direct one-pot synthesis from
commercially available starting materials is not readily documented. The general strategy
involves the formation of the benzothiazole ring followed by the introduction of the cyano group.

Workflow for Synthesis

Step 1: Acetylation
(2-Amino-4-bromothiophenol + Acetic Anhydride)

Heat

Step 2: Cyclization
(Intermediate from Step 1)

Sandmeyer-type Reaction

Step 3: Cyanation
(5-Bromo-2-methylbenzothiazole + CuCN)

Purification

Final Product
(2-Methylbenzo[d]thiazole-5-carbonitrile)

Click to download full resolution via product page

Caption: A proposed three-step synthetic workflow for 2-Methylbenzo[d]thiazole-5-
carbonitrile.

Step-by-Step Methodology:
o Step 1: Synthesis of N-(2-amino-4-bromophenyl)acetamide

o To a solution of 2-amino-4-bromothiophenol (1.0 eq) in glacial acetic acid, add acetic
anhydride (1.2 eq).

o Heat the reaction mixture at reflux for 2 hours.
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o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

o Neutralize with a saturated sodium bicarbonate solution until the pH is ~7.

o Extract the product with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to form 5-Bromo-2-methylbenzo[d]thiazole

o The crude N-(2-amino-4-bromophenyl)acetamide can be cyclized under oxidative
conditions. A common method is to dissolve the intermediate in a suitable solvent like
chlorobenzene and heat in the presence of an oxidizing agent such as potassium
ferricyanide.

o Alternatively, a well-established method for cyclization involves heating the acetylated
intermediate in the presence of a dehydrating agent like polyphosphoric acid (PPA) at 130-
150 °C.

o After cooling, the reaction mixture is carefully added to ice water, and the resulting
precipitate is filtered, washed with water, and dried.

Step 3: Cyanation to form 2-Methylbenzo[d]thiazole-5-carbonitrile

o In a sealed reaction vessel, combine 5-Bromo-2-methylbenzo[d]thiazole (1.0 eq), copper(l)
cyanide (1.5 eq), and a high-boiling point polar aprotic solvent such as DMF or NMP.

o Degas the mixture with nitrogen or argon for 15 minutes.

o Heat the reaction mixture to 150-180 °C for 12-24 hours.

o Monitor the reaction by TLC or LC-MS.

o After completion, cool the reaction to room temperature and pour it into an aqueous
solution of ferric chloride and ammonia to complex the excess cyanide.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1602028?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Extract the product with ethyl acetate.

o Wash the combined organic layers with water and brine, dry over anhydrous sodium
sulfate, and concentrate.

o Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to obtain the pure 2-Methylbenzo[d]thiazole-5-carbonitrile.

Characterization: Confirm the structure of the final product using *H NMR, 3C NMR, and High-
Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antitubercular Activity Screening

The Microplate Alamar Blue Assay (MABA) is a standard, colorimetric method used to
determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Workflow for MABA Assay
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Prepare serial dilutions of test compound in 96-well plate

;
Add M. tuberculosis culture (H37Rv strain) to each well

;

Gncubate plates for 7 days at 37°C)
;

Gdd Alamar Blue solution and re-incubate)

;

Gead fluorescence or absorbance)
;

(Determine MIC (lowest concentration with no grovvthD

Click to download full resolution via product page
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Step-by-Step Methodology:
e Preparation:
o In a 96-well microplate, add 100 pL of Middlebrook 7H9 broth to all wells.

o Add 100 pL of the test compound (dissolved in DMSO and diluted in broth) to the first well
of a row and perform 2-fold serial dilutions down the plate.

o Prepare positive (cells + broth, no drug) and negative (broth only) controls.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1602028?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Inoculation:

o Prepare a suspension of M. tuberculosis H37Rv strain and adjust the turbidity to a
McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

o Add 100 pL of the diluted bacterial suspension to each well (except the negative control).

Incubation:

o Seal the plate and incubate at 37 °C for 7 days.

Detection:

o After incubation, add 20 uL of Alamar Blue reagent and 12.5 uL of 20% Tween 80 to each
well.

o Re-incubate the plate for 24 hours.

Data Analysis:
o Ablue color in the well indicates no bacterial growth, while a pink color indicates growth.

o The MIC is defined as the lowest concentration of the compound that prevents a color
change from blue to pink.

Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition
Assay

This is a continuous, fluorometric assay to determine the 1Cso values of the test compound
against human recombinant MAO-A and MAO-B.

Workflow for MAO Inhibition Assay
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Caption: Workflow for a fluorometric monoamine oxidase (MAO) inhibition assay.
Step-by-Step Methodology:
e Reagent Preparation:
o Prepare a stock solution of 2-Methylbenzo[d]thiazole-5-carbonitrile in DMSO.

o Dilute the stock solution to various concentrations in the assay buffer (e.g., 200 mM

potassium phosphate, pH 7.4).

o Prepare solutions of human recombinant MAO-A and MAO-B enzymes, and the substrate

(e.g., kynuramine).

e Assay Procedure:
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[e]

In a 96-well black microplate, add the assay buffer, the test compound at various
concentrations, and the MAO enzyme solution.

Pre-incubate the mixture for 15 minutes at 37 °C.

[e]

(¢]

Initiate the reaction by adding the substrate kynuramine.

Incubate for 30 minutes at 37 °C.

[¢]

e Detection:
o Stop the reaction by adding a stop solution (e.g., 2N NaOH).

o Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength
of ~320 nm and an emission wavelength of ~405 nm using a plate reader.

o Data Analysis:

o Calculate the percentage of inhibition for each concentration of the test compound relative
to a control without the inhibitor.

o Plot the percent inhibition against the logarithm of the compound concentration and
determine the ICso value using non-linear regression analysis.

PART 3: lllustrative Data and Future Directions

The following table presents hypothetical data that could be expected from the successful
execution of the protocols described above. This is for illustrative purposes to guide

researchers.
lllustrative Result (ICso /
Assay Target
MIC)
Antitubercular M. tuberculosis H37Rv MIC =5 pg/mL
MAO Inhibition MAO-A [Cs0=1.5 uM
MAO Inhibition MAO-B ICs0 = 0.05 uM
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Future Directions:

e Structure-Activity Relationship (SAR) Studies: Should 2-Methylbenzo[d]thiazole-5-
carbonitrile show promising activity, a focused SAR study would be the logical next step.
This would involve synthesizing analogs with modifications at the 2-methyl position and
exploring alternative substitutions on the benzene ring to enhance potency and selectivity.

« In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced
to in vivo models to assess their efficacy, pharmacokinetic properties, and toxicity profiles.

o Target Deconvolution: For compounds with significant whole-cell activity (e.qg.,
antitubercular), target identification studies would be crucial to elucidate the precise
mechanism of action.

By leveraging the established potential of the benzothiazole scaffold and applying rigorous
synthetic and biological evaluation protocols, 2-Methylbenzo[d]thiazole-5-carbonitrile
represents a promising starting point for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10472891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10472891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10472891/
https://www.smolecule.com/products/s663885
https://www.researchgate.net/publication/360554490_A_Review_on_Recent_Development_and_biological_applications_of_benzothiazole_derivatives
https://d-nb.info/1352119579/34
https://www.researchgate.net/publication/382525626_Synthesis_and_evaluation_of_2-methylbenzothiazole_derivatives_as_monoamine_oxidase_inhibitors
https://www.benchchem.com/product/b1602028#applications-of-2-methylbenzo-d-thiazole-5-carbonitrile-in-medicinal-chemistry
https://www.benchchem.com/product/b1602028#applications-of-2-methylbenzo-d-thiazole-5-carbonitrile-in-medicinal-chemistry
https://www.benchchem.com/product/b1602028#applications-of-2-methylbenzo-d-thiazole-5-carbonitrile-in-medicinal-chemistry
https://www.benchchem.com/product/b1602028#applications-of-2-methylbenzo-d-thiazole-5-carbonitrile-in-medicinal-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1602028?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

